molecular formula C25H21ClN2O2S B10866481 11-(4-chlorophenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10866481
M. Wt: 449.0 g/mol
InChI Key: WRUZWXKDTPBPFF-UHFFFAOYSA-N
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Description

11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thienyl group, and a dibenzo diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting with the preparation of the core dibenzo diazepinone structure. This is followed by the introduction of the chlorophenyl and thienyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and acetylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.

Scientific Research Applications

11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-CHLOROPHENYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific combination of functional groups and its dibenzo diazepinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H21ClN2O2S

Molecular Weight

449.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H21ClN2O2S/c26-17-12-10-16(11-13-17)25-24-20(7-3-9-22(24)29)27-19-6-1-2-8-21(19)28(25)23(30)15-18-5-4-14-31-18/h1-2,4-6,8,10-14,25,27H,3,7,9,15H2

InChI Key

WRUZWXKDTPBPFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CS4)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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